2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]
Description
Properties
CAS No. |
35926-76-2 |
|---|---|
Molecular Formula |
C23H21N |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-methylspiro[1H-isoindole-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene] |
InChI |
InChI=1S/C23H21N/c1-24-16-19-10-4-7-13-22(19)23(24)20-11-5-2-8-17(20)14-15-18-9-3-6-12-21(18)23/h2-13H,14-16H2,1H3 |
InChI Key |
LHTVZDOHGJLKNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CC=CC=C2C13C4=CC=CC=C4CCC5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- Dibenzo[a,d]cycloheptene derivatives : These are typically prepared or sourced as intermediates with functional groups amenable to further cyclization.
- Isoindole precursors : Isoindole or isoindoline derivatives are synthesized or obtained, often involving condensation reactions of phthalimide or related compounds.
- Methylating agents : To introduce the 2'-methyl group, reagents such as methyl iodide or methyl lithium may be used depending on the stage of synthesis.
Key Synthetic Steps
| Step Number | Reaction Type | Description | Typical Conditions/Notes |
|---|---|---|---|
| 1 | Formation of dibenzo[a,d]cycloheptene core | Construction via intramolecular cyclization or Friedel-Crafts acylation of biphenyl derivatives | Acid catalysis, elevated temperature |
| 2 | Isoindole ring formation | Condensation of phthalimide derivatives with amines or aldehydes to form isoindole skeleton | Mild acidic or basic conditions, reflux |
| 3 | Spirocyclization | Coupling of dibenzo[a,d]cycloheptene and isoindole units through nucleophilic attack or cycloaddition | Use of Lewis acids or base catalysts, controlled temperature |
| 4 | Methyl substitution | Introduction of methyl group at 2' position via alkylation or methylation | Use of methyl halides or organometallic reagents |
| 5 | Purification | Chromatographic techniques (e.g., column chromatography) and recrystallization | Solvent systems optimized for purity |
Representative Synthetic Example
A typical synthesis might begin with the preparation of a dibenzo[a,d]cycloheptene intermediate bearing a reactive functional group (e.g., aldehyde or ketone). This intermediate is then reacted with an isoindole precursor under conditions promoting spirocyclization, such as Lewis acid catalysis (e.g., BF3·OEt2). The methyl group is introduced either before or after spirocyclization depending on the stability of intermediates. Final purification is achieved by chromatographic separation and recrystallization.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical environment of protons and carbons, verifying the spirocyclic structure and methyl substitution.
- Infrared (IR) Spectroscopy : Identifies characteristic functional groups, such as aromatic C-H stretches and nitrogen-containing heterocycle vibrations.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern consistent with the target compound.
- Elemental Analysis : Validates the molecular formula C23H21N.
Research Findings and Optimization
- The spirocyclization step is critical and sensitive to reaction conditions; Lewis acid catalysts have been found to improve yields and selectivity.
- Methylation at the 2' position is best performed on stable intermediates to avoid side reactions.
- Multi-step synthesis requires careful purification at each stage to prevent carryover of impurities that can hinder subsequent reactions.
- Spectroscopic data from recent studies confirm the integrity of the spiro linkage and the presence of the methyl substituent, supporting the proposed synthetic route.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C23H21N |
| Molecular Weight | 311.4 g/mol |
| Key Synthetic Steps | Core formation, isoindole synthesis, spirocyclization, methylation |
| Catalysts Used | Lewis acids (e.g., BF3·OEt2), bases |
| Typical Solvents | Dichloromethane, toluene, ethanol |
| Purification Techniques | Column chromatography, recrystallization |
| Analytical Methods | NMR, IR, MS, elemental analysis |
| Yield Range | Variable, typically moderate to good (40-70%) |
Chemical Reactions Analysis
Types of Reactions
2’,3’,10,11-Tetrahydro-2’-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1’-[1H]isoindole] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole serves as an important intermediate in organic synthesis. It is utilized in the production of various fine chemicals, including:
- Pesticides : The compound is involved in synthesizing active ingredients for pest control.
- Medicines : Its derivatives are explored for therapeutic uses, particularly in developing novel pharmaceutical agents.
- Surfactants : The compound is used to create surfactants that enhance the performance of cleaning products and emulsifiers.
Pharmaceutical Research
Recent research indicates that compounds related to this spiro structure exhibit significant biological activities. For instance:
- Antifungal Agents : Studies have shown that derivatives can inhibit fungal growth effectively.
- Antitumor Properties : Some analogs demonstrate cytotoxic activity against cancer cell lines, suggesting potential as anticancer agents.
Material Science
The compound's unique structure allows it to be explored as a monomer in polymer chemistry. Its application in creating specialized polymers could lead to advancements in materials with enhanced properties for various industrial applications.
Case Study 1: Antitumor Activity
A study investigated the antiproliferative effects of compounds derived from similar spiro structures on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values demonstrating moderate to high efficacy against tumor growth .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of spiro compounds. The study revealed that derivatives of 2',3',10,11-tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole] showed promising results against common fungal pathogens, indicating their potential use in medical treatments .
Mechanism of Action
The mechanism of action of 2’,3’,10,11-Tetrahydro-2’-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1’-[1H]isoindole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom-Substituted Derivatives
Several 5H-dibenzo[a,d]cycloheptene derivatives incorporate heteroatoms (e.g., O, S, Se) or ketone groups in place of the spiro isoindole system. For example:
- 5H-dibenzo(b,f)oxepine (3): Substitution of the spiro system with an oxygen atom results in distinct electronic transitions. Calculated UV spectra for nonplanar conformations (θ ≈ 30°) show hypsochromic shifts compared to planar analogs, with a longest-wavelength absorption band at ~4.5 eV (logε = 4.44) .
- 5H-dibenzo(b,f)thiepine (5) : Sulfur substitution enhances charge transfer (CT) character in electronic transitions, leading to a red shift in absorption spectra relative to oxygen analogs .
Table 1: Electronic Transitions of Heterocyclic Analogs
| Compound | Longest-Wavelength Band (eV) | Oscillator Strength (f) | Key Feature |
|---|---|---|---|
| Target Compound* | Not reported | Not reported | Spiro isoindole junction |
| 5H-dibenzo(b,f)oxepine | 4.44 (logε) | 0.89 | Hypsochromic shift vs. planar |
| 5H-dibenzo(b,f)thiepine | 4.12 | 0.75 | Enhanced CT character |
Substituted Derivatives
Substituents on the cycloheptene ring significantly alter molecular behavior:
- 5-Chloro-5H-dibenzo[a,d]cycloheptene : Exhibits a logP of 4.43, indicating high lipophilicity, and is analyzed via reverse-phase HPLC (Newcrom R1 column) .
- 5-Methyl-5H-dibenzo[a,d]cycloheptene (1f): Dynamic NMR studies reveal a higher inversion barrier (23 kcal/mol) compared to amino-substituted analogs due to steric hindrance .
Conformational Analysis
Nonplanar vs. Planar Conformations
The 5H-dibenzo[a,d]cycloheptene core typically adopts a nonplanar "boat" conformation (θ = 20–35°), as shown by PPP calculations and UV spectral matching . Key findings include:
Pharmacological Comparisons
Receptor Binding Profiles
Clozapine analogs with 5H-dibenzo[a,d]cycloheptene scaffolds exhibit notable receptor affinities:
- 5-Methyl-10-(4-methylpiperazino)-5H-dibenzo[a,d]cycloheptene: Shows dopamine D4 receptor selectivity (Ki = 7.8 nM) and moderate serotonin 5-HT2A affinity (Ki = 15.6 nM), differing from clozapine’s higher 5-HT2A selectivity .
- Chiral Derivatives : (pRa,pSb)-(+)-5-(2-Propylidene)-10-(1-methyl-4-pyridinyl) analog demonstrates 17-fold higher D4 binding than its enantiomer, highlighting stereochemical impacts .
Table 3: Receptor Binding Data
| Compound | D4 Ki (nM) | 5-HT2A Ki (nM) | Selectivity (D4/5-HT2A) |
|---|---|---|---|
| Clozapine | 10 | 0.28 | 35.7 |
| 5-Methyl-10-(4-methylpiperazino) analog | 7.8 | 15.6 | 0.5 |
Key Research Findings
- Electronic Spectra: Nonplanar conformations correlate better with experimental UV data than planar models, emphasizing the role of molecular twisting .
- Synthetic Challenges : Spirocyclic derivatives require precise stereocontrol, as seen in the synthesis of related tetrahydro-β-carboline compounds .
- Metabolism : Protriptyline analogs undergo epoxidation at the 10,11-position, forming metabolites with altered pharmacological activity .
Biological Activity
2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole] (CAS Number: 35926-76-2) is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its molecular formula is C23H21N, with a molar mass of approximately 311.42 g/mol. The compound features a bicyclic framework that combines dibenzo[a,d]cycloheptene and isoindole moieties, which are known for diverse biological activities.
Chemical Structure
The structural representation of the compound is crucial for understanding its biological activity. The spirocyclic arrangement contributes to its chemical reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N |
| Molar Mass | 311.42 g/mol |
| CAS Number | 35926-76-2 |
| EINECS | 252-797-1 |
Synthesis
The synthesis of 2',3',10,11-tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole] typically involves multi-step organic synthesis techniques. These methods may include cyclization reactions and functional group transformations that are essential for constructing the spirocyclic framework.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of isoindole and dibenzo compounds have been shown to inhibit tumor cell growth in various cancer cell lines. In vitro studies using sulforhodamine B (SRB) assays could be employed to evaluate the cytotoxic effects of 2',3',10,11-tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole].
The proposed mechanism of action for compounds in this class often involves:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death through intrinsic pathways.
- Inhibition of Metastasis : Preventing the spread of cancer cells to other tissues.
Study 1: Anticancer Properties
A study conducted on structurally related compounds demonstrated that certain derivatives exhibited IC50 values ranging from 5.19 to 11.72 µM against various tumor cell lines. The most potent derivative showed an enhanced apoptotic effect compared to its parent compound.
Study 2: Pharmacokinetics
Pharmacokinetic studies on similar fused heterocyclic compounds revealed important insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies suggest that the unique structure of 2',3',10,11-tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole] may influence its bioavailability and therapeutic efficacy.
Potential Applications
Given its unique structure and preliminary findings regarding its biological activity, potential applications for this compound include:
- Antitumor Drug Development : As a lead compound for synthesizing more potent analogs.
- Pharmacological Research : Investigating its effects on various biological pathways.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2',3',10,11-Tetrahydro-2'-methylspiro derivatives, and how can reaction conditions be optimized?
- Methodology:
- Use a multistep synthesis approach starting with indole derivatives and cyclic ketones, employing Dean-Stark traps for water removal in refluxing dry benzene (e.g., 5-methyl-3-phenyl-1H-indole-2-carbohydrazide as a precursor) .
- Optimize reaction time, temperature, and stoichiometry of mercaptoacetic acid or α-mercaptopropionic acid to enhance yield.
- Data Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Dry benzene, Dean-Stark | 65-70 | >95% |
| 2 | Mercaptoacetic acid, 12h reflux | 78 | 98% |
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this spiro compound?
- Methodology:
- 1H-NMR/13C-NMR: Assign spiro junction protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.6 ppm) with HMBC/HSQC for connectivity validation .
- IR: Confirm carbonyl stretches (1650–1700 cm⁻¹) and NH bands (3200–3400 cm⁻¹).
- APCI-MS: Verify molecular ion peaks (e.g., [M+H]+ at m/z 385.2) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines:
- Follow GB/T 16483-2008 and GB/T 17519-2013 standards for chemical safety, including fume hood use, PPE (gloves, lab coats), and spill containment .
- Store in inert atmospheres (N₂/Ar) to prevent oxidation.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., ambiguous HMBC correlations) be resolved during structural elucidation?
- Methodology:
- Perform variable-temperature NMR to assess dynamic effects (e.g., conformational isomerism).
- Use DFT calculations (e.g., Gaussian09) to simulate NMR shifts and compare with experimental data .
- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.
Q. What experimental designs are optimal for studying the pharmacological mechanisms of spiro compounds like this derivative?
- Methodology:
- In vitro assays: Screen for receptor binding (e.g., serotonin/dopamine receptors) using radioligand displacement (IC₅₀ determination) .
- Molecular docking: Use AutoDock Vina to predict binding modes against target proteins (e.g., 5-HT₂A).
- In vivo models: Employ rodent behavioral tests (e.g., forced swim test for antidepressant activity).
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize the synthesis or formulation of this compound?
- Methodology:
- Train machine learning models on reaction datasets to predict optimal solvent systems or catalysts.
- Simulate mass transfer/heat flow in reactors using COMSOL to scale up synthesis while minimizing byproducts .
- Example Workflow:
Input historical yield data into a neural network.
Generate Pareto fronts for temperature vs. reaction time trade-offs.
Q. What strategies address challenges in isolating enantiomers or resolving stereochemical ambiguities in spiro frameworks?
- Methodology:
- Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients.
- Synthesize diastereomeric derivatives via chiral auxiliaries (e.g., Evans’ oxazolidinones) for crystallization .
Methodological Frameworks
Q. How to align research on this compound with a theoretical framework (e.g., drug design principles)?
- Approach:
- Link synthesis to structure-activity relationship (SAR) theories, prioritizing substituent effects on bioactivity .
- Apply retrosynthetic analysis (Corey’s principles) to streamline pathway design.
Q. What statistical methods are suitable for analyzing contradictory bioassay data (e.g., outlier results in dose-response curves)?
- Approach:
- Use Grubbs’ test to identify outliers.
- Apply nonlinear regression (e.g., Hill equation) with bootstrapping for robust EC₅₀ estimation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
